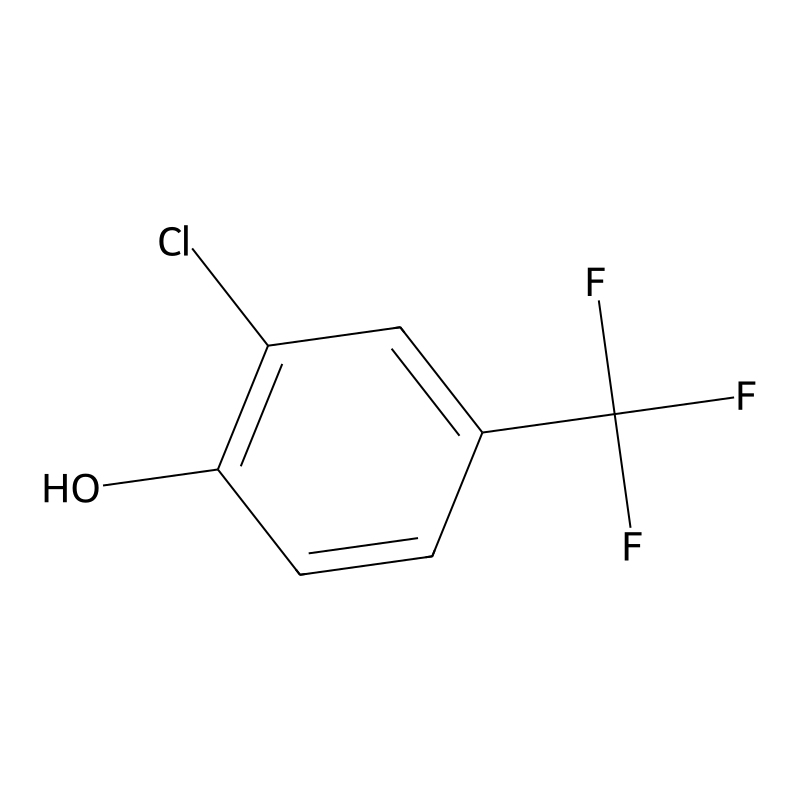2-Chloro-4-(trifluoromethyl)phenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Intermediate in Organic Synthesis
The presence of a reactive chlorine and a trifluoromethyl group suggests 2-Chloro-4-(trifluoromethyl)phenol could be a valuable intermediate for the synthesis of more complex molecules. The chlorine group can be readily displaced by other functional groups, while the trifluoromethyl group can introduce unique electronic properties to the final product.
Material Science Applications
Trifluoromethyl-containing molecules are often investigated for their potential applications in material science due to the electron-withdrawing character of the trifluoromethyl group. 2-Chloro-4-(trifluoromethyl)phenol could be explored as a component in the development of novel polymers, liquid crystals, or flame retardants [].
Medicinal Chemistry Studies
Although there is no current data available on the specific biological activity of 2-Chloro-4-(trifluoromethyl)phenol, compounds containing both chlorine and trifluoromethyl groups have been explored in medicinal chemistry due to their potential for various bioactivities. Further research would be needed to determine if 2-Chloro-4-(trifluoromethyl)phenol possesses any medicinal properties.
2-Chloro-4-(trifluoromethyl)phenol is an aromatic compound characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a phenolic structure. Its molecular formula is C₇H₄ClF₃O, and it has a molecular weight of approximately 196.55 g/mol . The compound is typically a yellow liquid with a boiling point around 66°C .
- Halogenation: The introduction of halogens can occur at various positions on the aromatic ring.
- Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions .
2-Chloro-4-(trifluoromethyl)phenol exhibits biological activity that makes it relevant in agricultural and pharmaceutical applications. It has been studied for its potential as an herbicide intermediate, particularly in the synthesis of diphenyl ether herbicides . Its antimicrobial properties have also been noted, although specific mechanisms are still under investigation.
The synthesis of 2-chloro-4-(trifluoromethyl)phenol can be accomplished through several methods:
- Oxidation followed by Halogenation:
- Direct Halogenation:
The compound finds utility in various domains:
- Agriculture: As an intermediate in the synthesis of herbicides.
- Pharmaceuticals: Potential applications in drug development due to its biological activity.
- Chemical Manufacturing: Used in the production of other fluorinated compounds and as an analytical standard in laboratories .
Several compounds share structural similarities with 2-chloro-4-(trifluoromethyl)phenol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-5-(trifluoromethyl)phenol | C₇H₄ClF₃O | Similar halogen and trifluoromethyl groups |
| 4-Chloro-3-(trifluoromethyl)phenol | C₇H₄ClF₃O | Different positioning of substituents |
| 2,4-Dichlorophenol | C₆H₄Cl₂O | Contains two chlorine atoms |
Uniqueness
What sets 2-chloro-4-(trifluoromethyl)phenol apart from these similar compounds is its specific arrangement of the trifluoromethyl group and chlorine atom, which contributes to its unique chemical reactivity and biological properties. This distinct configuration allows for targeted applications in herbicide development and other chemical syntheses.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








